![molecular formula C21H29ClN2O3S B11837307 (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate CAS No. 954127-40-3](/img/structure/B11837307.png)
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzo[d]oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative.
Thioether Formation: The benzo[d]oxazole derivative is then subjected to a nucleophilic substitution reaction with a thiol to introduce the thioether linkage.
Piperidine Ring Formation: The piperidine ring is constructed via a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The benzo[d]oxazole-thioether intermediate is coupled with the piperidine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzo[d]oxazole moiety can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the benzo[d]oxazole ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, alkoxides, under basic conditions.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced benzo[d]oxazole derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives.
科学的研究の応用
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
作用機序
The mechanism of action of (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes or receptors, modulating their activity. The thioether linkage and piperidine ring contribute to the compound’s overall binding affinity and specificity.
特性
CAS番号 |
954127-40-3 |
|---|---|
分子式 |
C21H29ClN2O3S |
分子量 |
425.0 g/mol |
IUPAC名 |
tert-butyl (3S)-3-[(2-tert-butyl-6-chloro-1,3-benzoxazol-7-yl)sulfanyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29ClN2O3S/c1-20(2,3)18-23-15-10-9-14(22)17(16(15)26-18)28-13-8-7-11-24(12-13)19(25)27-21(4,5)6/h9-10,13H,7-8,11-12H2,1-6H3/t13-/m0/s1 |
InChIキー |
KYYXBQVVZGQQTC-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S[C@H]3CCCN(C3)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)SC3CCCN(C3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



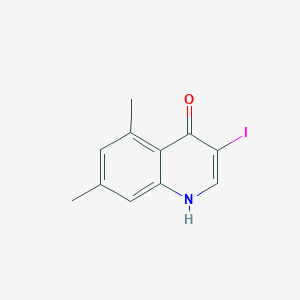

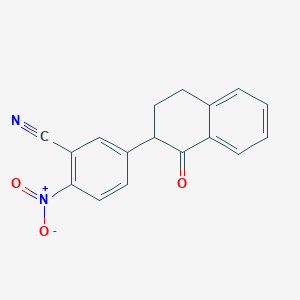
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)
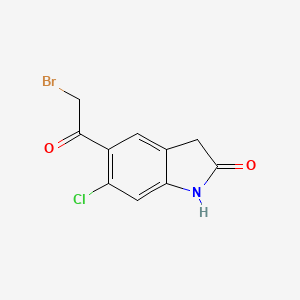

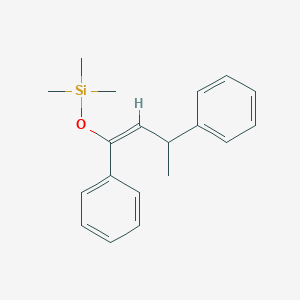
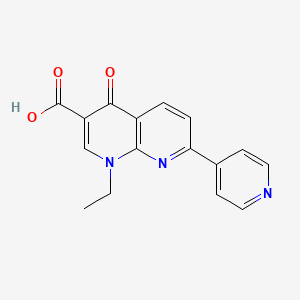

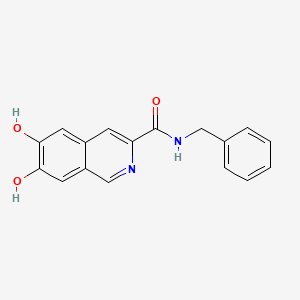

![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B11837302.png)

